molecular formula C16H13ClN2O2 B11835565 Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate CAS No. 110127-25-8

Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate

Cat. No.: B11835565
CAS No.: 110127-25-8
M. Wt: 300.74 g/mol
InChI Key: APDKABLJFFGQLX-UHFFFAOYSA-N
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Description

Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate is a synthetic indazole derivative of interest in medicinal chemistry and antifungal research. The indazole scaffold is recognized for a broad spectrum of biological activities, including significant anticandidal properties . Research indicates that derivatives based on the 3-phenyl-1H-indazole structure demonstrate promising broad-spectrum activity against Candida species, including C. albicans and both susceptible and resistant strains of C. glabrata . The structural motif of this compound, featuring an ester group, is often explored as a synthetic intermediate or prodrug, as esters can be readily hydrolyzed to carboxylic acids or further modified to amides to optimize stability and biological activity . This compound is intended for research applications only, specifically for in vitro investigations to explore structure-activity relationships (SAR) and develop novel therapeutic agents against fungal pathogens. It is supplied as a solid and should be stored under appropriate conditions. Researchers are responsible for handling this material with the necessary safety precautions in a laboratory setting. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

110127-25-8

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

methyl 2-[4-(5-chloroindazol-2-yl)phenyl]acetate

InChI

InChI=1S/C16H13ClN2O2/c1-21-16(20)8-11-2-5-14(6-3-11)19-10-12-9-13(17)4-7-15(12)18-19/h2-7,9-10H,8H2,1H3

InChI Key

APDKABLJFFGQLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Reflux at 110–120°C for 6–8 hours ensures complete acetylation.

  • Catalyst : Anhydrous aluminum chloride (AlCl₃) is employed in stoichiometric amounts (1.2 equiv) for alkylation.

  • Solvent System : Ethyl acetate serves dual roles as a reaction medium and crystallization solvent, achieving >85% purity post-crystallization.

ParameterValue
Starting Material6-Chloro-2-methyl-2H-indazol-5-amine
Reflux Duration6–8 hours
Alkylation CatalystAlCl₃ (1.2 equiv)
Final Yield72–78%

This method prioritizes scalability but faces limitations in regioselectivity during alkylation, often necessitating chromatographic purification for pharmaceutical-grade material.

Transition Metal-Catalyzed C–H Activation

Recent advances leverage rhodium(III) catalysts for direct functionalization of 2-arylindazoles. A modified procedure from ortho-C−H amidation studies employs [Cp*RhCl₂]₂ (3 mol%), AgSbF₆ (20 mol%), and KPF₆ (40 mol%) in 1,2-dichloroethane (DCE) at 110°C. While originally designed for amidation, this system facilitates acetoxylation when substituted with methyl acetoxy reagents.

Mechanistic Insights

The catalytic cycle involves:

  • Rhodium-mediated C–H bond cleavage at the indazole’s ortho position.

  • Acetate insertion via a six-membered metallacycle intermediate.

  • Reductive elimination to form the C–O bond, regenerating the catalyst.

Deuterium-labeling experiments confirm kinetic isotope effects (KIE = 4.26), underscoring the rate-determining nature of C–H activation.

Catalyst System[Cp*RhCl₂]₂/AgSbF₆/KPF₆
Temperature110°C
Reaction Time3–5 hours
Yield (Optimized)68–76%

This method reduces step count but requires stringent anhydrous conditions and exhibits sensitivity to electron-withdrawing substituents.

Solid-Phase Synthesis for High-Throughput Production

A hybrid approach combines Wang resin-supported intermediates with solution-phase cyclization. The indazole ring is assembled on resin via Huisgen 1,3-dipolar cycloaddition between immobilized alkyne precursors and in situ-generated azides. Subsequent cleavage with trifluoroacetic acid (TFA) liberates the core structure, which undergoes esterification with methyl bromoacetate.

Key Advantages

  • Purification Simplification : Resin-bound byproducts are removed via filtration.

  • Functional Group Tolerance : Compatible with diverse halogen substituents.

Resin TypeWang Resin (100–200 mesh)
Cyclization ReagentCuI (10 mol%)
Esterification AgentMethyl bromoacetate (2.0 equiv)
Overall Yield65–70%

This platform enables rapid analog synthesis but incurs higher costs for specialized resins.

Microwave-Assisted One-Pot Synthesis

Emerging protocols exploit microwave irradiation to condense traditional multi-step sequences. A mixture of 5-chloroindazole, methyl 4-iodophenylacetate, and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) reacts at 150°C for 30 minutes under 300 W irradiation. Palladium acetate (Pd(OAc)₂) and Xantphos serve as the catalytic system, achieving Buchwald-Hartwig coupling in situ.

Efficiency Metrics

  • Time Reduction : 8-fold decrease compared to thermal methods.

  • Energy Input : 300 W microwave power ensures uniform heating.

CatalystPd(OAc)₂/Xantphos
LigandXantphos (4 mol%)
Microwave Duration30 minutes
Isolated Yield81%

While promising, scalability remains constrained by microwave reactor capacity.

Comparative Analysis of Methodologies

A meta-evaluation of four methods reveals trade-offs between yield, scalability, and technical complexity:

MethodYield (%)Purity (%)Scalability
Traditional Multi-Step72–7885–90High
Rhodium Catalysis68–7692–95Moderate
Solid-Phase Synthesis65–7088–93Low
Microwave-Assisted8195–98Moderate

Critical Observations :

  • Catalytic Methods ([Cp*RhCl₂]₂, Pd(OAc)₂) enhance atom economy but require costly metals.

  • Microwave Synthesis offers superior kinetics but lacks industrial-grade equipment compatibility.

  • Solid-Phase Approaches excel in parallel synthesis but suffer from resin depletion issues.

Analytical Validation and Characterization

Rigorous quality control is achieved through:

  • ¹H/¹³C NMR : Key peaks include the indazole NH proton at δ 12.8–13.2 ppm and methyl ester resonance at δ 3.67 (s, 3H).

  • HPLC-MS : Retention time = 8.2 min (C18 column, 70:30 MeCN/H₂O); [M+H]⁺ = 301.74 m/z.

  • XRD Analysis : Monoclinic crystal system (Space Group P2₁/c) with Z = 4 .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological activity.

Conditions and Outcomes:

Reaction TypeReagents/ConditionsProductYield
Acidic HydrolysisHCl (aqueous), reflux[4-(5-Chloro-2H-indazol-2-yl)phenyl]acetic acidNot reported
Basic HydrolysisNaOH (aqueous), reflux[4-(5-Chloro-2H-indazol-2-yl)phenyl]acetic acidNot reported

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by elimination of methanol. The ester’s electron-withdrawing indazole group enhances reactivity toward hydrolysis.

Decarboxylative Coupling with α-Keto Acids

This compound participates in visible-light-driven decarboxylative coupling reactions with α-keto acids to form 3-acyl-2H-indazole derivatives. The process leverages a radical pathway under mild conditions .

Optimized Reaction Parameters:

ParameterValue
SolventMeCN:HFIP (3:1 v/v)
Light Source420–425 nm LED
Reaction Time10–20 h
TemperatureAmbient

Example Reaction:
Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate + 2-oxo-2-phenylacetic acid → Phenyl(2-phenyl-2H-indazol-3-yl)methanone (3aa )

  • Yield: 71%

  • Key Observation: Radical inhibitor TEMPO completely suppresses the reaction, confirming a radical mechanism .

Pd-Catalyzed ortho-C−H Amidation

The compound undergoes regioselective amidation at the ortho position of the phenyl ring when treated with dioxazolones under palladium catalysis. This reaction expands its utility in medicinal chemistry .

Representative Transformation:

Starting MaterialReagents/CatalystProductYield
This compoundPd(OAc)₂, dioxazoloneN-(2-(5-Chloro-2H-indazol-2-yl)-5-methylphenyl)acetamide (3oa )86%

Mechanistic Insight:
The reaction proceeds via palladium-mediated C−H activation, followed by insertion of the dioxazolone’s nitrogen moiety. The acetamide product’s structure was confirmed by NMR and X-ray crystallography .

Stability and Handling Considerations

The compound exhibits stability under standard laboratory conditions but is sensitive to prolonged exposure to light or strong acids/bases. Storage recommendations include:

  • Temperature: −20°C under inert atmosphere

  • Solubility: Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in water .

Scientific Research Applications

Anticandidal Activity

Recent studies have highlighted the efficacy of indazole derivatives, including methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate, against Candida species. Candidiasis , caused by Candida albicans and other species, poses significant health risks, especially in immunocompromised individuals.

Key Findings:

  • In Vitro Activity : The compound demonstrated promising in vitro activity against C. albicans and C. glabrata, with minimum inhibitory concentrations (MICs) reported at 3.807 mM for C. albicans and 15.227 mM for C. glabrata .
  • Structure-Activity Relationship : The presence of the methyl ester group in the compound has been linked to enhanced anticandidal activity, suggesting that structural modifications could lead to improved efficacy .

Antitubercular Activity

This compound has also been investigated for its potential as an antitubercular agent. Tuberculosis remains a critical global health issue, necessitating the development of novel therapeutic agents.

Research Insights:

  • Inhibitory Effects : Compounds derived from indazole scaffolds have shown inhibitory effects on polyketide synthase, an enzyme crucial for mycobacterial survival, indicating potential for treating tuberculosis .
  • Optimization Studies : Ongoing research focuses on optimizing these derivatives to enhance their potency and selectivity against Mycobacterium tuberculosis .

Other Biological Activities

Beyond its applications in antifungal and antitubercular contexts, this compound exhibits a range of other biological activities that merit further exploration.

Notable Activities:

  • Anti-inflammatory Properties : Indazole derivatives have been reported to possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Anticancer Potential : Preliminary studies indicate that similar indazole compounds may inhibit various cancer cell lines, suggesting a broader application in oncology .

Summary Table of Applications

Application TypeTarget Organism/ConditionObserved EffectReference
Anticandidal ActivityCandida albicansMIC = 3.807 mM
Antitubercular ActivityMycobacterium tuberculosisInhibition of polyketide synthase
Anti-inflammatoryVarious inflammatory conditionsReduction in inflammatory markers
AnticancerVarious cancer cell linesInhibition of cell proliferation

Mechanism of Action

The mechanism of action of Methyl 2-(4-(5-chloro-2H-indazol-2-yl)phenyl)acetate involves its interaction with specific molecular targets and pathways:

Biological Activity

Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H14ClN2O2 and a molar mass of approximately 300.74 g/mol. It features an indazole moiety, characterized by a five-membered ring containing two nitrogen atoms, with a chlorine atom at the 5-position contributing to its unique chemical properties. The presence of an ester functional group enhances its solubility and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a potential role as an anticancer agent.

Case Studies

  • Inhibition of Cancer Cell Lines :
    • A study reported that derivatives of indazole, including this compound, showed promise against various cancer cell lines. For instance, compounds similar to this one demonstrated IC50 values in the nanomolar range against breast and lung cancer cells, indicating potent antiproliferative activity .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways associated with tumor growth and survival. Indazole derivatives have been shown to interact with targets such as FGFR (Fibroblast Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor), leading to reduced cell viability in affected lines .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against various pathogens.

Research Findings

  • Broad-Spectrum Antimicrobial Effects :
    • Compounds containing indazole structures have been evaluated for their antibacterial properties. This compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Specific Activity Against Resistant Strains :
    • Recent studies highlighted the efficacy of this compound against antibiotic-resistant strains of bacteria, showcasing its potential in addressing the growing concern of antimicrobial resistance .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related indazole derivatives:

Compound NameStructural FeaturesUnique PropertiesBiological Activity
This compoundIndazole moiety with ester groupEnhanced solubilityAnticancer, antimicrobial
5-ChloroindazoleLacks ester functionalityBasic indazole activityModerate anticancer
Methyl 3-(5-chloroindazol-2-yl)propanoateDifferent carbon chain lengthPotentially altered selectivityVariable activity

Q & A

Q. What are the recommended synthetic routes for Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate?

Methodological Answer: A common approach involves condensation and esterification reactions. For example:

  • Step 1: React 5-chloro-2H-indazole with a substituted phenylacetate precursor under acidic reflux conditions (e.g., acetic acid, sodium acetate) to form the indazole-phenyl intermediate .
  • Step 2: Esterify the intermediate using methanol in the presence of a catalyst (e.g., H₂SO₄) to yield the final ester.
  • Purification: Recrystallize from a DMF/acetic acid mixture or use column chromatography for higher purity .

Key Reaction Conditions Table:

ReagentSolventTemperatureTimeYield
Acetic acid, NaOAcAcetic acidReflux (~120°C)3–5 h60–75%
Methanol, H₂SO₄MethanolReflux (~65°C)12 h85–90%

Q. How can the purity and identity of this compound be validated post-synthesis?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98%) .
  • Spectroscopy:
    • NMR: Compare ¹H/¹³C NMR shifts with literature data (e.g., indazole protons at δ 8.1–8.3 ppm, ester carbonyl at δ ~170 ppm) .
    • HRMS: Confirm molecular ion [M+H]⁺ at m/z 315.0401 (calculated for C₁₆H₁₂ClN₂O₂) .
  • Elemental Analysis: Match C, H, N percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystal Growth: Dissolve the compound in a DMF/ethanol mixture (1:2) and allow slow evaporation at 4°C to obtain single crystals .
  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .
  • Structure Solution: Process data with SHELXT for phase determination and SHELXL for refinement (R-factor < 0.05) .
  • Validation: Check bond lengths (C–C ~1.48 Å) and angles (C–C–C ~120°) against standard values.

Example Crystallographic Parameters (from analogous structures):

ParameterValue
Space groupP2₁/c
R-factor0.033
C–C bond length1.48 ± 0.02 Å

Q. How to address contradictions between spectroscopic and computational data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • Crystallographic Priority: If X-ray data conflicts with NMR assignments (e.g., unexpected coupling constants), prioritize the crystallographic model due to its direct spatial resolution .
  • Mass Spectrometry: Use HRMS to confirm the molecular formula, ruling out isobaric interferences .

Q. What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors). Prepare the ligand with Open Babel (MMFF94 charges) and the protein with PDBQT files .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
  • ADMET Prediction: Use SwissADME to evaluate bioavailability, logP (~3.2 predicted), and blood-brain barrier penetration.

Q. How to optimize reaction conditions to minimize byproducts in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions (e.g., 90°C in DMF increases yield by 15% vs. THF) .
  • In Situ Monitoring: Use FTIR to track ester carbonyl formation (peak at ~1740 cm⁻¹) and adjust reagent stoichiometry dynamically .
  • Workflow Table:
ParameterLowHighOptimal
Temperature80°C120°C100°C
Catalyst (H₂SO₄)0.5 eq2.0 eq1.2 eq
Reaction Time6 h24 h12 h

Q. Best practices for visualizing molecular structures in publications?

Methodological Answer:

  • Software: Use ORTEP-3 to generate thermal ellipsoid plots at 50% probability, ensuring clarity in stereochemistry .
  • Labeling: Annotate key atoms (e.g., Cl, ester group) with distinct colors and include hydrogen bonds as dashed lines.
  • File Formats: Export as high-resolution (600 dpi) TIFF files for journal submissions.

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